[(1-methyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features two pyrazole rings, each substituted with a methyl group and connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of 1-methyl-1H-pyrazole with 1-methyl-3-(trifluoromethyl)-1H-pyrazole in the presence of a suitable base and a methylene donor. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Catalyst: A base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification steps: Including recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent but often involve halogenating agents or organometallic reagents.
Major Products
Scientific Research Applications
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Another related compound with a trifluoromethyl group.
Uniqueness
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of two distinct pyrazole rings connected by a methylene bridge, which imparts specific chemical and physical properties that are not observed in simpler pyrazole derivatives
Properties
Molecular Formula |
C11H14F3N5 |
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Molecular Weight |
273.26 g/mol |
IUPAC Name |
1-(2-methylpyrazol-3-yl)-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C11H14F3N5/c1-18-7-8(10(17-18)11(12,13)14)5-15-6-9-3-4-16-19(9)2/h3-4,7,15H,5-6H2,1-2H3 |
InChI Key |
CBGRALCHFYJLMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CNCC2=CC=NN2C |
Origin of Product |
United States |
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